![molecular formula C6H9F2N B13474838 2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13474838.png)
2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine
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Overview
Description
2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine is a fluorinated bicyclic amine with a strained [1.1.1]pentane scaffold. Its structure features two fluorine atoms at the bridgehead positions (C2) and a methyl group at C3 (Figure 1).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine typically involves the addition of difluorocarbene (:CF2) to electron-rich bicyclo[1.1.0]butanes. One practical approach utilizes the CF3TMS/NaI system to generate the difluorocarbene, which then reacts with the bicyclo[1.1.0]butane to form the desired difluoro-substituted bicyclo[1.1.1]pentane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of bicyclo[1.1.1]pentane derivatives generally involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms and the amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism by which 2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure and fluorine atoms contribute to its unique reactivity and binding properties. It can interact with enzymes, receptors, and other biomolecules, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Key Observations:
- Synthetic Complexity : The difluoro-methyl derivative likely requires multi-step functionalization, contrasting with simpler derivatives like the parent amine, which is synthesized via scalable hydrohydrazination .
- Fluorination Impact : Radical fluorination (used for the 3-fluoro derivative ) may face challenges in regioselectivity when introducing difluoro groups.
- Strain and Stability : The [1.1.1]pentane scaffold inherently possesses high strain (~70 kcal/mol), but fluorination at C2 may further modulate reactivity and stability compared to C3-substituted analogs .
Physicochemical and Pharmacological Properties
- Metabolic Stability : Fluorination generally reduces metabolic oxidation, making the difluoro-methyl derivative more stable than alkyl or aryl counterparts .
- Bioisosteric Utility : Compared to 3-phenyl derivatives (aromatic mimics), the difluoro-methyl compound may better mimic tert-butyl groups or alkynes in target binding .
Biological Activity
2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine is a bicyclic compound with a unique structural framework that has garnered attention for its potential biological activities. The compound features a bicyclo[1.1.1]pentane core with two fluorine atoms and an amine functional group, which may influence its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's rigid bicyclic framework contributes to its unique reactivity and interaction with biological targets. Its specific arrangement allows for potential applications in medicinal chemistry, particularly as a bioisostere for various drug candidates.
Biological Activity and Applications
Research into the biological activity of this compound indicates several promising areas:
- Neurotransmitter Modulation : Due to its structural characteristics, it may influence neurotransmitter levels, similar to compounds like Desipramine, which is known for its antidepressant properties.
- Inflammation Regulation : Bicyclo[1.1.1]pentanes have been studied for their anti-inflammatory properties. Related compounds demonstrated significant efficacy in attenuating pro-inflammatory cytokines and modulating NFκB activity in monocytes, suggesting that this compound could exhibit similar effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-Methylbicyclo[1.1.0]butane | Lacks fluorine substituents | More flexible structure |
2-Fluorobicyclo[1.1.0]butane | One fluorine atom | Potentially different reactivity |
Bicyclo[3.3.0]octane | Larger bicyclic system | Different mechanical properties |
2,2-Difluorobicyclo[3.3.0]octane | Two fluorine atoms | Enhanced stability and reactivity |
The uniqueness of this compound lies in its specific combination of fluorinated and amine functionalities within a rigid bicyclic framework, which may confer distinct biological activities compared to its analogs .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of bicyclic compounds like this compound:
- Study on Inflammatory Response : A study demonstrated that related bicyclic compounds significantly reduced lipopolysaccharide-induced inflammation in monocytes by downregulating pro-inflammatory cytokines such as TNFα and MCP1 .
- Synthesis and Functionalization : Research has focused on the synthesis of various derivatives from bicyclic frameworks to enhance their biological activity or tailor them for specific medicinal applications, indicating a robust interest in their pharmacological potential .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for 2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step pathways:
Core Formation : Use of [1.1.1]propellane intermediates or radical-based reactions to construct the strained bicyclo[1.1.1]pentane scaffold .
Fluorination : Selective fluorination via radical methods (e.g., triethylborane-initiated atom-transfer radical addition) or electrophilic substitution to introduce difluoro groups .
Amine Functionalization : Alkylation or amidation to attach the methyl group and amine moiety .
- Optimization : Key factors include temperature control (<50°C for fluorination), solvent polarity (e.g., dichloromethane for radical stability), and stoichiometric ratios (e.g., excess alkyl electrophiles for amination) . Scalability challenges arise in azide reduction steps, requiring careful optimization of reducing agents (e.g., TTMSS/HOCH2CH2SH coupling) .
Q. How is the compound characterized post-synthesis, and what analytical techniques validate its structure?
- Techniques :
- NMR Spectroscopy : ¹⁹F and ¹H NMR confirm fluorine placement and bicyclic structure integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₆H₁₀ClF₂N for hydrochloride salt) .
- X-ray Crystallography : Resolves strain-induced distortions in the bicyclo[1.1.1]pentane core .
- Purity Assessment : HPLC with UV detection ensures >95% purity, critical for pharmacological studies .
Q. What biological activities are associated with this compound, and how are they evaluated?
- Receptor Binding : In vitro assays (e.g., radioligand displacement) suggest affinity for serotonin (5-HT) and dopamine receptors, likely due to structural mimicry of aromatic bioisosteres .
- Kinase Inhibition : Cell-free enzymatic assays (e.g., ADP-Glo™) reveal inhibitory activity against kinases like METTL3, with IC₅₀ values <1 µM .
- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) shows enhanced half-life (>60 mins) compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Methods :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding poses in serotonin receptor pockets, leveraging SMILES/InChI keys (e.g., InChI=1S/C6H11F2NO) for accurate ligand preparation .
- MD Simulations : GROMACS or AMBER trajectories (10–100 ns) assess stability of ligand-receptor complexes, highlighting fluorine’s role in hydrophobic interactions .
- SAR Insights : Comparative modeling of analogs (e.g., 3-cyclopropyl or trifluoromethyl derivatives) identifies steric and electronic contributions to affinity .
Q. How can conflicting data on fluorination efficiency be resolved?
- Case Study : Discrepancies in radical vs. electrophilic fluorination yields (40–85% vs. 60–90%) arise from competing side reactions (e.g., defluorination or over-alkylation).
- Resolution Strategies :
- Reaction Monitoring : In situ ¹⁹F NMR tracks intermediate formation .
- Additive Screening : Thiols (e.g., HOCH2CH2SH) suppress radical recombination, improving selectivity .
- DFT Calculations : Identify transition-state barriers for competing pathways .
Q. What methodologies optimize the synthesis of analogs for improved metabolic stability?
- Approach :
SAR Library Design : Introduce substituents (e.g., cyclopropyl, methoxy) via Suzuki-Miyaura coupling or reductive amination .
Stability Testing : LC-MS/MS quantifies metabolite formation in hepatocyte assays .
Properties
Molecular Formula |
C6H9F2N |
---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C6H9F2N/c1-4-2-5(9,3-4)6(4,7)8/h2-3,9H2,1H3 |
InChI Key |
IMCBAJOXDSJXGT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2(F)F)N |
Origin of Product |
United States |
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